molecular formula C8H4BrN3O B1375689 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 893566-36-4

7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde

Cat. No. B1375689
M. Wt: 238.04 g/mol
InChI Key: MDTOYQGPDAIDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde” is a chemical compound with the CAS Number: 893566-36-4. It has a molecular weight of 238.04 .


Molecular Structure Analysis

The molecular formula of “7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde” is C8H4BrN3O .

Scientific Research Applications

  • Nonlinear Optical (NLO) Technological Applications

    • Method : The compound is synthesized and its chemical structure is ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations are executed to obtain spectroscopic and electronic properties. Analyses of molecules are accomplished at B3LYP/6-31G (d,p) level .
    • Results : The compound showed a high NLO response, indicating a remarkable contribution towards NLO technological applications. The highest average polarizability, first and second hyper-polarizabilities values for the compound were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .
  • Electrochemical DNA Sensing

  • Antioxidant and Antiurease Activity

  • Synthesis of Pyrazino-Fused Carbazoles and Carbolines

    • Application : The compound is used in the synthesis of pyrazino-fused carbazoles and carbolines. These are aromatic heterocycles present in compounds with numerous interesting properties, including bioactive compounds used as antimicrobial, anti-inflammatory, antimalarial, anticancer, and antidepressant compounds .
    • Method : The compound is halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. The halogenated compound is then subjected to palladium-catalyzed couplings with arylboronic acids or anilines, and possible subsequent cyclizations .
  • Corrosion Inhibitor for Mild Steel

    • Application : The compound is used as a corrosion inhibitor for mild steel in 1M HCl solutions .
  • Synthesis of Novel Pyrazine Derivatives
    • Application : The compound is used in the synthesis of novel pyrazine derivatives. These derivatives have potential applications in various fields, including medicinal chemistry and material science .
    • Method : The compound is halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. The halogenated compound is then subjected to palladium-catalyzed couplings with arylboronic acids or anilines, and possible subsequent cyclizations .

properties

IUPAC Name

7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTOYQGPDAIDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Reactant of Route 3
Reactant of Route 3
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Reactant of Route 4
Reactant of Route 4
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Reactant of Route 6
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.